

Peaqx: A Comparative Analysis of its Anticonvulsant Efficacy in Preclinical Seizure Models

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Compound of Interest

Compound Name: Peaqx

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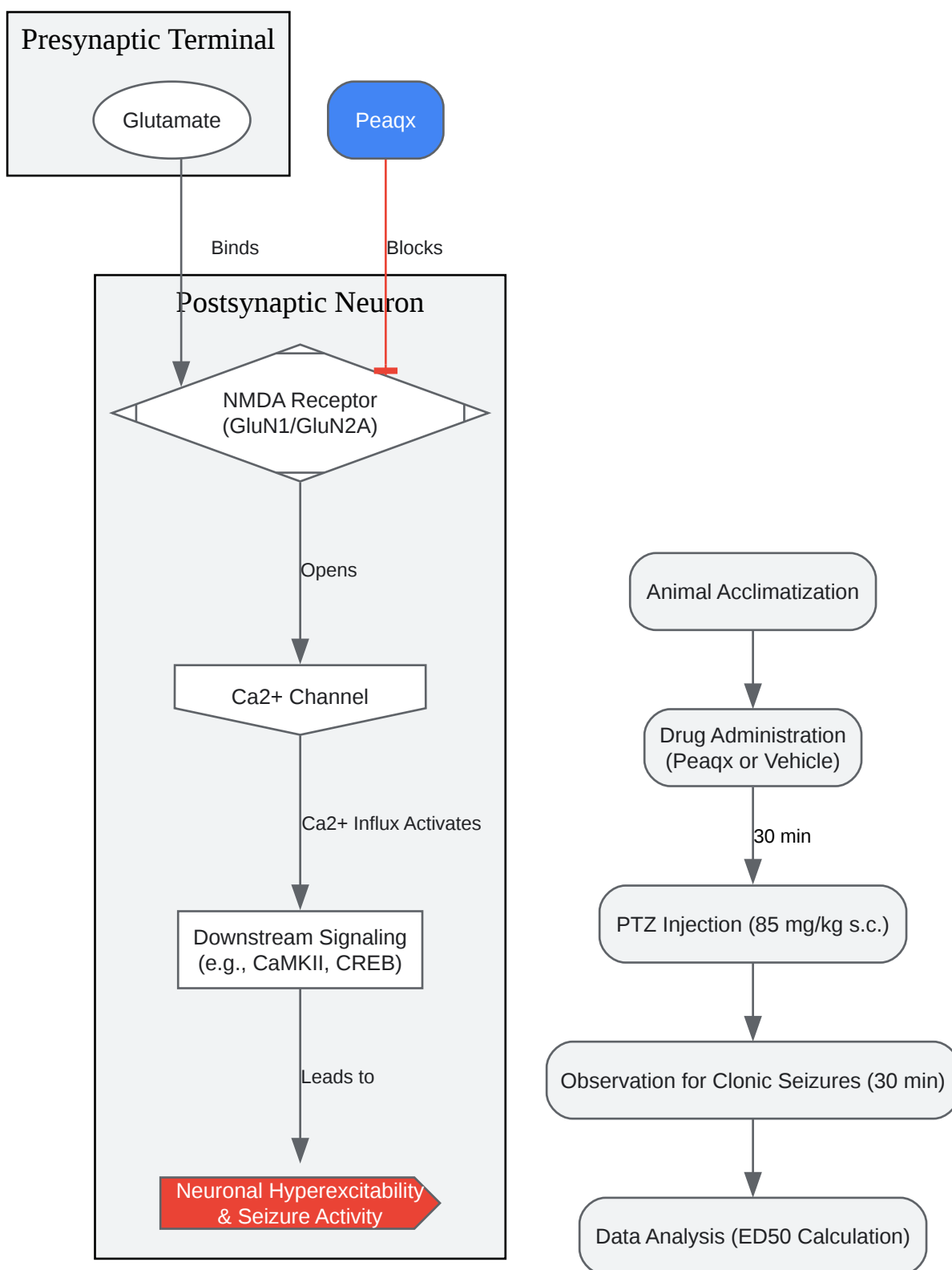
For Researchers, Scientists, and Drug Development Professionals

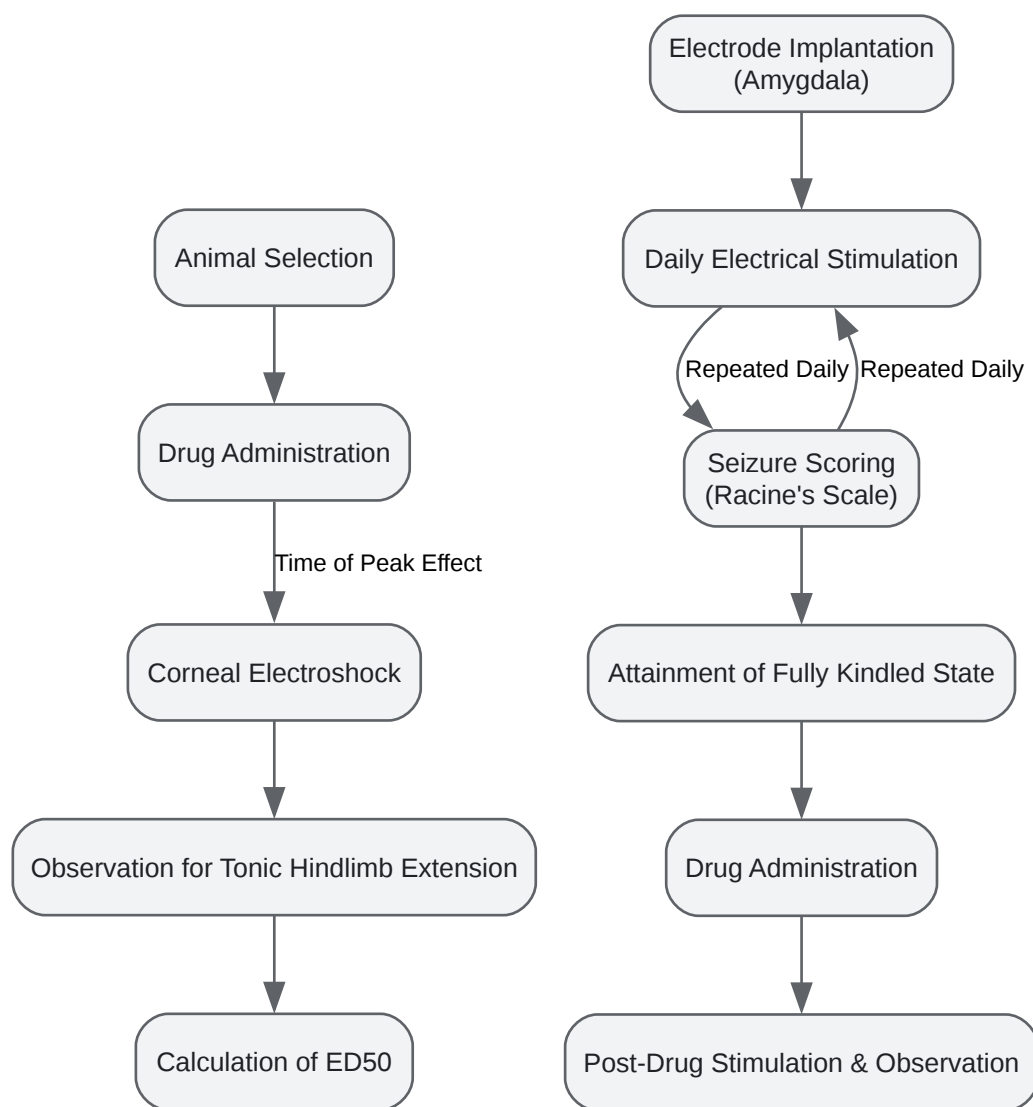
This guide provides a comprehensive comparison of the anticonvulsant properties of **Peaqx**, a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. The following sections detail its performance in various preclinical seizure models, compare it with other anticonvulsant drugs, and provide insights into its mechanism of action and relevant experimental protocols.

Mechanism of Action: Targeting the NMDA Receptor

Peaqx exerts its anticonvulsant effects by acting as a competitive antagonist at the NMDA receptor, with a preference for receptors containing the GluN2A subunit. Overactivation of NMDA receptors is a key mechanism underlying neuronal hyperexcitability and seizure generation. By blocking the glutamate binding site on the GluN2A subunit, **Peaqx** reduces the influx of calcium ions (Ca^{2+}) into neurons, thereby dampening excessive excitatory neurotransmission and raising the seizure threshold.

Below is a diagram illustrating the signaling pathway through which **Peaqx** is believed to exert its anticonvulsant effects.





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